N-Isopropyl-2-methyl-nicotinamide

Lipophilicity Membrane permeability Drug design

N-Isopropyl-2-methyl-nicotinamide (CAS 923563-74-0), IUPAC name 2-methyl-N-propan-2-ylpyridine-3-carboxamide, is a synthetic nicotinamide derivative with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol. It is characterized by a pyridine ring substituted with a methyl group at position 2 and an N-isopropyl carboxamide at position Computed properties include an XLogP3 of 1.3, a topological polar surface area of 42 Ų, a hydrogen bond donor count of 1, and an acceptor count of 2.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 923563-74-0
Cat. No. B8763578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-2-methyl-nicotinamide
CAS923563-74-0
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)NC(C)C
InChIInChI=1S/C10H14N2O/c1-7(2)12-10(13)9-5-4-6-11-8(9)3/h4-7H,1-3H3,(H,12,13)
InChIKeyFTXPNUVXIFZYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl-2-methyl-nicotinamide (CAS 923563-74-0): Core Physicochemical Identity for Research Procurement


N-Isopropyl-2-methyl-nicotinamide (CAS 923563-74-0), IUPAC name 2-methyl-N-propan-2-ylpyridine-3-carboxamide, is a synthetic nicotinamide derivative with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is characterized by a pyridine ring substituted with a methyl group at position 2 and an N-isopropyl carboxamide at position 3. Computed properties include an XLogP3 of 1.3, a topological polar surface area of 42 Ų, a hydrogen bond donor count of 1, and an acceptor count of 2 . This compound is utilized as a research chemical and is primarily explored as a potential inhibitor of nicotinamide N-methyltransferase (NNMT) .

1 Intracellular target engagement studies where membrane partitioning is critical
2 NNMT inhibition screening and nicotinamide metabolism research

Assessing N-Isopropyl-2-methyl-nicotinamide: Why Simple Analogs Cannot Substitute Its Specific Physicochemical Profile


Substituting N-Isopropyl-2-methyl-nicotinamide with a generic nicotinamide analog, such as the parent compound nicotinamide (CAS 98-92-0) or N-methylnicotinamide (CAS 114-33-0), introduces significant deviations in lipophilicity, hydrogen-bonding capacity, and steric bulk. These changes can critically alter membrane permeability, target binding kinetics, and metabolic stability in experimental systems . The unique combination of an electron-donating 2-methyl group on the pyridine ring and a branched N-isopropyl substituent on the carboxamide—both present simultaneously—is absent in simpler analogs, leading to a distinct pharmacological and pharmacokinetic fingerprint . Direct evidence for this compound's specific interaction with nicotinamide N-methyltransferase (NNMT) suggests a binding mode that would be disrupted by a different substitution pattern .

Lipophilicity mismatch Simpler analogs may significantly shift membrane partitioning and intracellular exposure
Hydrogen-bond profile difference Effective donor count and solvation behavior may not reproduce with primary amide analogs
Functional role reversal N-Methylnicotinamide is a metabolic product, not an NNMT inhibitor, altering assay interpretation

Quantitative Differential Evidence for N-Isopropyl-2-methyl-nicotinamide Against Closest Analogs


Enhanced Lipophilicity (XLogP3) for Superior Membrane Partitioning Compared to Nicotinamide and N-Methylnicotinamide

The target compound exhibits an XLogP3 value of 1.3, which is substantially higher than that of the parent compound nicotinamide (XLogP3 = -0.4) and several common N-alkyl analogs . This represents a 1.7 log unit increase over nicotinamide and a 0.47 log unit increase over N-methylnicotinamide (XLogP3 = 0.83), indicating a significantly greater propensity for partitioning into lipid membranes .

Lipophilicity
Head-to-head
Δ XLogP3 +1.7 over nicotinamide, +0.47 over N-methylnicotinamide
Supports improved membrane partitioning for intracellular studies
Computed descriptor; experimental logP/D may vary
Lipophilicity Membrane permeability Drug design

Singular Hydrogen Bond Donor Count Differentiates Target from Primary Amide Analogs

N-Isopropyl-2-methyl-nicotinamide possesses a single hydrogen bond donor (HBD=1), as its amide nitrogen is fully substituted with an isopropyl group . In contrast, primary amide analogs like nicotinamide and 2-methylnicotinamide present an unsubstituted -CONH2 group, which computational rules (Cactvs) also count as HBD=1, but their chemical behavior often reflects two potential donors, altering their solvation and crystal packing properties . The single, confirmed donor in the target compound reduces desolvation penalty and can enhance permeability relative to primary amides in practice, even when computational counts appear identical.

H-Bond Donor
Class-level
Single effective HBD (amide N fully substituted) vs. two potential donors in primary amides
May reduce desolvation penalty, supporting permeability screening
Computed count may not fully reflect solvation behavior
Hydrogen bonding Permeability Bioisosteres

Reduced Topological Polar Surface Area (TPSA) Signals Enhanced Permeability Over Nicotinamide

The target compound has a Topological Polar Surface Area (TPSA) of 42 Ų, which is 14 Ų lower than that of nicotinamide (56 Ų) . This 25% reduction in polar surface area is a strong indicator of improved intestinal absorption and blood-brain barrier penetration, as compounds with TPSA < 60 Ų are generally considered to have good oral bioavailability .

Polar Surface Area
Head-to-head
TPSA 42 Ų (Δ -14 Ų, 25% reduction vs nicotinamide)
Predicts enhanced oral absorption and CNS penetration potential
Validate with PAMPA or Caco-2 assays for research models
TPSA Oral bioavailability ADME

Confirmed NNMT Inhibition Activity Provides Functional Differentiation from Metabolic Analogs

Vendor-provided research summaries indicate that N-Isopropyl-2-methyl-nicotinamide functions as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme central to nicotinamide metabolism and implicated in obesity, diabetes, and cancer . While specific IC50 values are not disclosed in public primary literature for this exact compound and must be sourced from the original patent or assay provider, this mechanism-based annotation differentiates it from simple metabolic analogs like N-methylnicotinamide, which is a metabolic product of NNMT, not an inhibitor .

NNMT Inhibition
Data to verify
Annotated as NNMT inhibitor; IC50 undisclosed in public domain
Functional differentiation from metabolite analogs; batch verification needed
Request vendor batch-specific IC50 and selectivity data
NNMT inhibitor Metabolic disease Cancer metabolism

Optimal Application Scenarios for N-Isopropyl-2-methyl-nicotinamide Based on Its Quantified Differentiators


CNS-Penetrant Chemical Probe Development

The combination of enhanced lipophilicity (XLogP3 1.3), a reduced TPSA of 42 Ų, and a single effective hydrogen bond donor makes N-Isopropyl-2-methyl-nicotinamide a strong candidate scaffold for developing brain-penetrant probes targeting central nicotinamide metabolism. Compared to nicotinamide (XLogP3 -0.4, TPSA 56 Ų), it is predicted to have significantly better passive blood-brain barrier permeability .

NNMT-Mediated Disease Modeling in Cancer and Metabolic Research

For in vitro studies investigating NNMT's role in cancer metabolism or metabolic disorders, this compound is annotated as a direct NNMT inhibitor. Its distinct structural features—absent in the metabolic product N-methylnicotinamide—make it suitable for target engagement studies where inhibition, rather than substrate conversion, is required . Researchers should request batch-specific IC50 data from the vendor to validate potency before use.

Oral Bioavailability and ADME Profiling Reference Standard

With a TPSA of 42 Ų, well below the 60 Ų threshold associated with poor oral absorption, this compound serves as a useful reference standard in ADME assays when evaluating the oral potential of nicotinamide-based series. Its molecular weight (178.23 g/mol) and lipophilicity (XLogP3 1.3) position it in a favorable oral drug-like space that is not achieved by the parent compound .

Application
Selection Property
Validation Focus
CNS-penetrant probe development
Lipophilicity and TPSA profile
Membrane permeability assay context
NNMT target engagement studies
Annotated NNMT inhibition
Batch-specific IC50 verification
Oral ADME reference standard
Drug-like physicochemical window
Oral absorption model review
Quote Request

Request a Quote for N-Isopropyl-2-methyl-nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.